(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride
Overview
Description
(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride, also known as MPE-HCl, is a synthetic compound that has been studied for its potential applications in scientific research. It is a chiral compound, which means that it has two optical isomers, (1R)-MPE-HCl and (1S)-MPE-HCl. This compound has been used in various research fields, such as medicine, chemistry, and biochemistry, and has been the subject of numerous studies.
Scientific Research Applications
(1R)-(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride has been used as an inhibitor of cyclooxygenase-2 (COX-2) in various scientific studies. It has also been used to study the effects of phosphodiesterase-5 (PDE-5) inhibition, and to investigate the role of nitric oxide (NO) in the regulation of vascular tone. Additionally, this compound has been used in studies of the pharmacology of G protein-coupled receptors, and has been found to be a potent inhibitor of the enzyme monoamine oxidase.
Mechanism of Action
(1R)-(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and monoamine oxidase (MAO). It has also been found to act as an agonist of certain G protein-coupled receptors, and to modulate the activity of nitric oxide (NO).
Biochemical and Physiological Effects
(1R)-(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are hormones that are involved in the regulation of inflammation and pain. Additionally, this compound has been found to modulate the activity of nitric oxide, which is involved in the regulation of vascular tone. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Advantages and Limitations for Lab Experiments
The main advantage of (1R)-(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride for laboratory experiments is its high purity and yield. It is also relatively easy to synthesize, and is relatively stable in solution. However, it is important to note that this compound is chiral, and the two optical isomers have different properties and effects. Additionally, this compound is not soluble in water, and must be dissolved in an organic solvent before use.
Future Directions
There are numerous potential future directions for research into (1R)-(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride. For example, further studies could be conducted to evaluate the effects of this compound on other G protein-coupled receptors, or to investigate its effects on other enzymes and hormones. Additionally, further studies could be conducted to evaluate the potential therapeutic applications of this compound. Finally, further studies could be conducted to evaluate the potential toxicological effects of this compound.
properties
IUPAC Name |
(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-5(7)6-3-4-9(2)8-6;/h3-5H,7H2,1-2H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALNDKZNAEITL-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN(C=C1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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